molecular formula C19H13F3N4O2 B11321272 2-{2-Amino-4-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrol-3-YL}-3,4-dihydroquinazolin-4-one

2-{2-Amino-4-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrol-3-YL}-3,4-dihydroquinazolin-4-one

Cat. No.: B11321272
M. Wt: 386.3 g/mol
InChI Key: OQOPLJAFUXIDOY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{2-Amino-4-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrol-3-YL}-3,4-dihydroquinazolin-4-one involves several steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethylaniline to form a diazonium salt. This salt is then condensed with ethyl cyanoacetate, followed by cyclization to yield the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and specific oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions vary based on the specific conditions but often include derivatives with modified functional groups.

Scientific Research Applications

2-{2-Amino-4-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrol-3-YL}-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C19H13F3N4O2

Molecular Weight

386.3 g/mol

IUPAC Name

2-[3-hydroxy-5-imino-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-3H-quinazolin-4-one

InChI

InChI=1S/C19H13F3N4O2/c20-19(21,22)10-4-3-5-11(8-10)26-9-14(27)15(16(26)23)17-24-13-7-2-1-6-12(13)18(28)25-17/h1-8,23,27H,9H2,(H,24,25,28)

InChI Key

OQOPLJAFUXIDOY-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4C(=O)N3)O

Origin of Product

United States

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